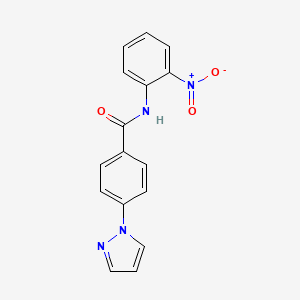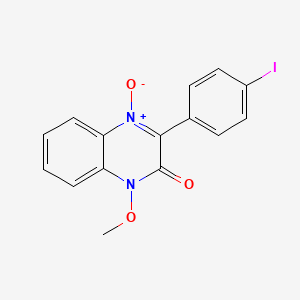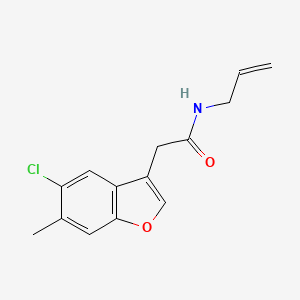![molecular formula C21H15ClFN3O2 B4238115 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-fluorobenzamide](/img/structure/B4238115.png)
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-fluorobenzamide
Descripción general
Descripción
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-fluorobenzamide is a synthetic compound used in scientific research. It is also known as AG-1478 and is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity.
Mecanismo De Acción
AG-1478 selectively inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and downstream signaling cascades. The inhibition of EGFR activity leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and metastasis. In addition, AG-1478 has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-1478 is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively used in scientific research. However, it has some limitations, such as poor solubility in water and low bioavailability in vivo. These issues can be overcome by using appropriate solvents and delivery methods.
Direcciones Futuras
There are several future directions for the use of AG-1478 in scientific research. One potential application is in the development of novel cancer therapies that target EGFR signaling pathways. AG-1478 can also be used to investigate the role of EGFR in other cellular processes, such as wound healing and tissue regeneration. Additionally, the development of more potent and selective EGFR inhibitors based on the structure of AG-1478 is an area of ongoing research.
Aplicaciones Científicas De Investigación
AG-1478 has been extensively used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. AG-1478 has also been used to investigate the signaling pathways involved in cell migration, invasion, and angiogenesis.
Propiedades
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-15-5-1-12(2-6-15)14-9-18-17(19(27)10-14)11-24-21(25-18)26-20(28)13-3-7-16(23)8-4-13/h1-8,11,14H,9-10H2,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVURYBCJNYPOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238045.png)
![4-methyl-1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B4238051.png)



![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4238081.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238103.png)
![{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238111.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4238126.png)

![4-bromo-5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-furaldehyde](/img/structure/B4238141.png)
